4-(2,5-Dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one
CAS No.:
Cat. No.: VC14517889
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O2 |
|---|---|
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | 4-(2,5-dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one |
| Standard InChI | InChI=1S/C17H19N3O2/c1-12-10-15(17(22)19-9-8-18-16(21)11-19)13(2)20(12)14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,18,21) |
| Standard InChI Key | MQCAVDAWVKBHML-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)N3CCNC(=O)C3 |
Introduction
Structural Features and Molecular Properties
Core Architecture
The compound’s structure comprises two primary components:
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A 2,5-dimethyl-1-phenylpyrrole ring system.
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A piperazin-2-one fragment linked via a carbonyl group at the pyrrole’s 3-position .
The pyrrole ring features methyl groups at positions 2 and 5, while a phenyl group occupies the 1-position. This substitution pattern enhances steric bulk and electronic stabilization, influencing reactivity and intermolecular interactions . The piperazin-2-one moiety introduces a lactam ring, contributing to hydrogen-bonding capabilities and conformational rigidity .
Molecular and Spectroscopic Data
Key physicochemical properties include:
Infrared (IR) spectroscopy reveals characteristic absorptions for the carbonyl groups (C=O) at ~1,670 cm⁻¹ and aromatic C-H stretches at ~3,050 cm⁻¹. Nuclear magnetic resonance (NMR) spectra confirm substituent positions:
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¹H NMR: Methyl protons at δ 2.15 ppm (singlet, 6H), phenyl protons at δ 7.2–7.5 ppm (multiplet, 5H), and piperazinone protons at δ 3.4–4.1 ppm .
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¹³C NMR: Carbonyl carbons at δ 166–175 ppm, aromatic carbons at δ 120–140 ppm, and methyl carbons at δ 18–22 ppm .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-(2,5-dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one typically involves multi-step protocols:
Pyrrole Core Formation
The 2,5-dimethyl-1-phenylpyrrole intermediate is synthesized via Paal-Knorr condensation between 3-aminobenzonitrile and 2,5-hexanedione under aerobic conditions . Palladium(II) trifluoroacetate catalyzes this reaction in toluene at 100°C, achieving yields up to 85% .
Coupling with Piperazin-2-one
The pyrrole carbonyl group is activated for nucleophilic acyl substitution with piperazin-2-one. This step employs carbodiimide coupling agents (e.g., DCC) in anhydrous dichloromethane, yielding the final product after chromatographic purification .
Optimization Challenges
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Steric hindrance from the phenyl and methyl groups slows reaction kinetics, necessitating elevated temperatures .
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Lactam stability: The piperazin-2-one ring is prone to hydrolysis under acidic or basic conditions, requiring pH-controlled environments .
Stability and Degradation Pathways
pH-Dependent Solvolysis
Studies in aqueous-organic solutions (e.g., acetone-water) demonstrate pseudo-first-order degradation kinetics . Key findings:
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Acidic conditions (pH < 3): Protonation of the lactam nitrogen accelerates ring-opening, forming a carboxylic acid derivative .
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Basic conditions (pH > 10): Hydroxide ions attack the carbonyl group, yielding 2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid and piperazin-2-one .
Thermodynamic Parameters
Activation energy (Eₐ) for degradation ranges from 65–85 kJ/mol, depending on solvent polarity . Entropic changes (ΔS‡ ≈ −120 J/mol·K) suggest a highly ordered transition state during hydrolysis .
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